

Physical characteristics of (4,5-Difluoro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4,5-Difluoro-2-methylphenyl)boronic acid
Cat. No.:	B1426774

[Get Quote](#)

An In-Depth Technical Guide to the Physical Characteristics of **(4,5-Difluoro-2-methylphenyl)boronic acid**

Executive Summary

(4,5-Difluoro-2-methylphenyl)boronic acid is a fluorinated arylboronic acid that serves as a critical building block in modern synthetic chemistry, particularly in pharmaceutical and materials science research. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, making it indispensable for constructing complex molecular architectures. An exhaustive understanding of its physical characteristics is paramount for optimizing reaction conditions, ensuring reproducibility, developing robust purification protocols, and maintaining stability during storage.

This technical guide provides a comprehensive analysis of the core physical properties of **(4,5-Difluoro-2-methylphenyl)boronic acid**. It moves beyond a simple datasheet to offer insights into the causality behind characterization methods, presenting detailed, field-proven protocols for researchers. The guide covers fundamental properties, solubility, thermal stability, and hygroscopicity, and outlines the standard spectroscopic and crystallographic methods for structural verification. All data and protocols are grounded in authoritative references to ensure scientific integrity.

Compound Identification and Core Properties

The foundational data for **(4,5-Difluoro-2-methylphenyl)boronic acid** is summarized below.

These identifiers are essential for accurate sourcing, regulatory compliance, and cross-referencing in scientific literature.

Property	Value	Source(s)
Chemical Name	(4,5-Difluoro-2-methylphenyl)boronic acid	[1]
CAS Number	1416244-48-8	[1] [2]
Molecular Formula	C ₇ H ₇ BF ₂ O ₂	[1]
Molecular Weight	171.94 g/mol	[1]
Physical Form	Solid	
Purity	Typically ≥97%	[1]
InChI Key	RUSKIGNGLQRANK-UHFFFAOYSA-N	

Thermal Properties and Stability

The thermal behavior of a reagent is a critical parameter that influences its storage, handling, and use in reactions conducted at elevated temperatures. For boronic acids, thermal analysis also provides insights into purity and the potential for dehydration.

Melting Point

The melting point of **(4,5-Difluoro-2-methylphenyl)boronic acid** is not consistently reported in publicly available literature, underscoring the necessity for empirical determination. The melting point is a crucial indicator of purity; a sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities or the compound's boroxine anhydride.

Thermal Stability and Decomposition

Many arylboronic acids can undergo dehydration at elevated temperatures to form a cyclic anhydride known as a boroxine.^[3] This transformation is a chemical change, not a phase

transition, and can complicate the interpretation of a simple melting point. Differential Scanning Calorimetry (DSC) is the preferred method for characterizing these thermal events.

- Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides precise data on melting endotherms, decomposition exotherms, and other phase transitions.
- Methodology:
 - Sample Preparation: Accurately weigh 2-5 mg of **(4,5-Difluoro-2-methylphenyl)boronic acid** into a hermetically sealed aluminum DSC pan. The use of a sealed pan is critical to contain any potential off-gassing and prevent dehydration before the analysis begins.
 - Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
 - Thermal Program:
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a constant rate of 10 °C/min. A heating rate of 10 °C/min is standard for initial screening, balancing resolution and analysis time.
 - Maintain a constant inert nitrogen purge (e.g., 50 mL/min) throughout the experiment to prevent oxidative degradation.
 - Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic events (melting) or exothermic events (decomposition). The enthalpy of fusion (ΔH_{fus}) can be calculated from the area of the melting peak.

Solubility Profile

Solubility is a key determinant for selecting appropriate solvent systems for chemical reactions, purification, and formulation. While specific quantitative data for **(4,5-Difluoro-2-methylphenyl)boronic acid** is scarce, its solubility can be predicted based on the general behavior of related arylboronic acids.

Qualitative Solubility Assessment

Arylboronic acids generally exhibit predictable solubility based on solvent polarity.[\[4\]](#)[\[5\]](#)

- High Solubility: Expected in polar aprotic solvents (e.g., THF, acetone) and polar protic solvents (e.g., methanol, ethanol), where hydrogen bonding can occur.[\[4\]](#)
- Moderate Solubility: Expected in chlorinated solvents like chloroform and dichloromethane.[\[4\]](#)[\[5\]](#)
- Low Solubility: Expected in non-polar hydrocarbon solvents such as hexanes and methylcyclohexane.[\[4\]](#)[\[5\]](#) This low solubility is often exploited during purification to wash away non-polar organic impurities.

Protocol 4.1.1: Quantitative Solubility Determination by the Dynamic Method

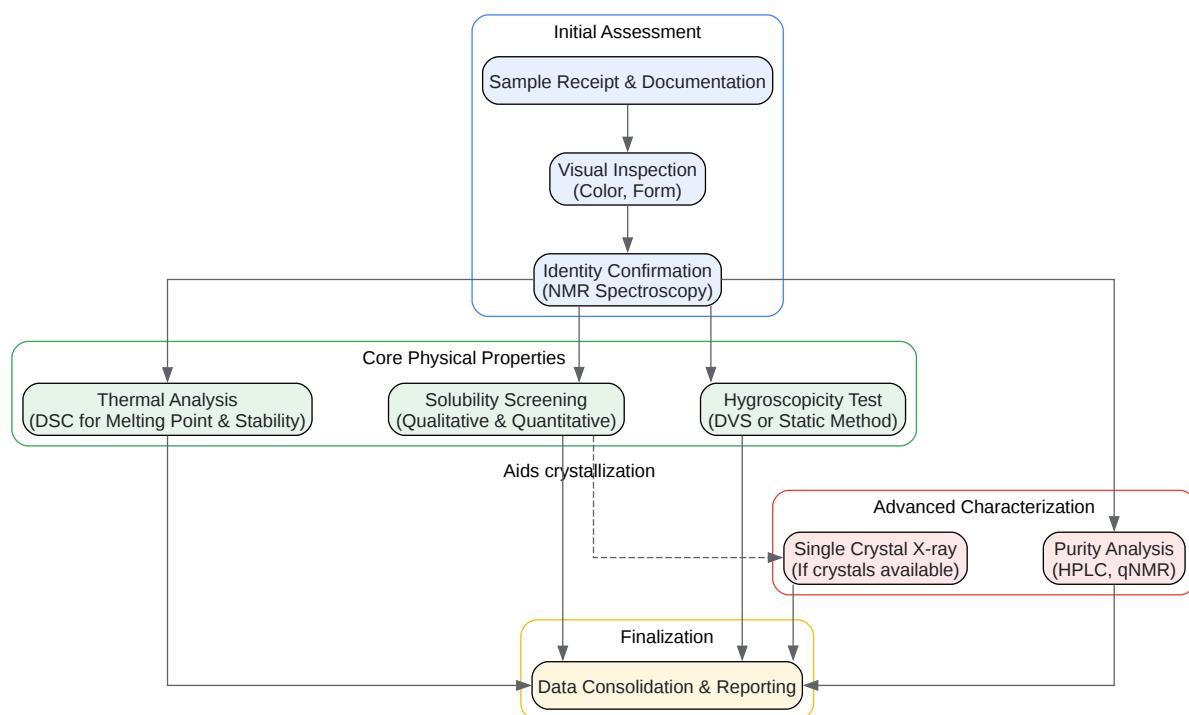
- Principle: The dynamic, or synthetic, method involves heating a suspension of known composition until complete dissolution is observed, providing a precise temperature-solubility data point.[\[6\]](#)
- Methodology:
 - Sample Preparation: Accurately weigh a known mass of **(4,5-Difluoro-2-methylphenyl)boronic acid** and the desired solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
 - Heating and Observation: Heat the suspension at a slow, controlled rate (e.g., 0.2 K/min) under vigorous stirring. The slow heating rate is crucial to ensure the system remains at equilibrium.
 - Endpoint Detection: The temperature at which the last solid particles disappear is recorded as the dissolution temperature for that specific concentration. This can be observed visually or with an automated turbidity sensor.
 - Solubility Curve: Repeat the process with varying solute-to-solvent ratios to construct a comprehensive solubility curve as a function of temperature.

Hygroscopicity and Handling

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical physical property for solid reagents.^{[7][8]} Boronic acids are known to be susceptible to moisture absorption, which can impact weighing accuracy and potentially lead to the hydrolysis of any boroxine anhydride present.

- Impact: Failure to account for hygroscopicity can lead to significant errors in stoichiometry, impacting reaction yields and reproducibility.
- Recommended Handling: This compound should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible, especially when preparing solutions for sensitive reactions. It should be stored in a desiccator or a controlled-atmosphere glovebox.
- Storage Conditions: The recommended storage is in an inert atmosphere at 2-8 °C to minimize both moisture uptake and potential thermal degradation.

Structural and Spectroscopic Characterization


While the primary focus of this guide is physical properties, these are intrinsically linked to the compound's molecular structure. Spectroscopic methods are essential for confirming identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the molecular structure.
 - ^1H NMR: Would show characteristic signals in the aromatic region, a singlet for the methyl (CH_3) group, and a broad, exchangeable singlet for the two hydroxyl (OH) protons of the boronic acid group.
 - ^{19}F NMR: Crucial for this molecule, it would confirm the presence and chemical environment of the two fluorine atoms on the aromatic ring.
 - ^{13}C NMR: Provides information on the carbon skeleton. The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.^[9]

- ^{11}B NMR: Gives a characteristic signal for the boron atom, providing direct evidence of the boronic acid functionality.
- X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the compound in the solid state.^[3] This technique reveals precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of boronic acids in the solid state.^[10]

Visualization of Experimental Workflow

To ensure a systematic and comprehensive evaluation of the physical properties, a logical workflow should be followed. The diagram below outlines the key stages of characterization for a research-grade chemical like **(4,5-Difluoro-2-methylphenyl)boronic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of a boronic acid.

Conclusion

(4,5-Difluoro-2-methylphenyl)boronic acid is a solid chemical reagent whose physical properties are critical to its successful application in synthesis. While it is a stable compound under recommended storage conditions (2-8 °C, inert atmosphere), its potential for hygroscopicity and thermal dehydration to a boroxine anhydride must be considered for accurate and reproducible results. Researchers are strongly advised to perform empirical determinations of key properties such as melting point and solubility, as these are not widely documented. The protocols and workflows outlined in this guide provide a robust framework for obtaining this essential data, enabling more effective use of this valuable synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 4,5-difluoro-2-methylphenylboronic acid | 1416244-48-8 [amp.chemicalbook.com]
- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. Solved e) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 10. 2,4-Difluoro-phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical characteristics of (4,5-Difluoro-2-methylphenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1426774#physical-characteristics-of-4-5-difluoro-2-methylphenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com